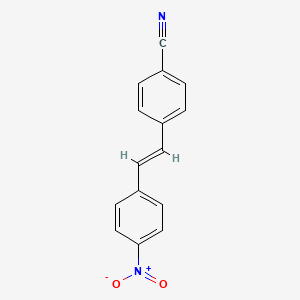
(E)-4-Cyano-4'-nitrostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Cyano-4’-nitrostilbene is an organic compound that belongs to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. This particular compound features a cyano group (-CN) and a nitro group (-NO2) attached to the phenyl rings, making it a derivative of stilbene. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Cyano-4’-nitrostilbene typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-cyanobenzaldehyde and 4-nitrobenzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with a suitable base, such as piperidine, in the presence of a solvent like ethanol. This reaction forms the intermediate 4-cyano-4’-nitrostilbene.
Purification: The crude product is then purified using recrystallization techniques to obtain the pure (E)-4-Cyano-4’-nitrostilbene.
Industrial Production Methods
Industrial production of (E)-4-Cyano-4’-nitrostilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the nitro group to an amino group, forming 4-amino-4’-cyano-stilbene.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-cyanobenzoic acid and 4-nitrobenzoic acid.
Reduction: 4-amino-4’-cyano-stilbene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-4-Cyano-4’-nitrostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-4-Cyano-4’-nitrostilbene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-4’-methoxystilbene: Similar structure but with a methoxy group instead of a nitro group.
4-Cyano-4’-aminostilbene: Similar structure but with an amino group instead of a nitro group.
4-Nitro-4’-methoxystilbene: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness
(E)-4-Cyano-4’-nitrostilbene is unique due to the presence of both cyano and nitro groups, which impart distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
74518-94-8 |
|---|---|
Molekularformel |
C15H10N2O2 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(10-8-13)17(18)19/h1-10H/b2-1+ |
InChI-Schlüssel |
AVUPZCWYUFGWKE-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


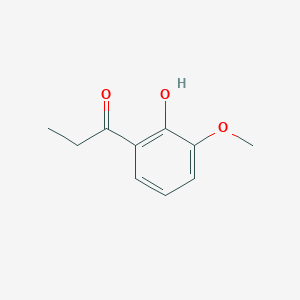
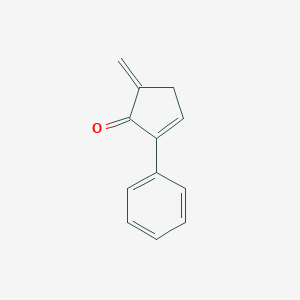

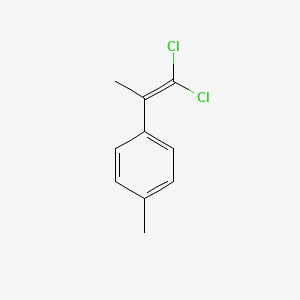

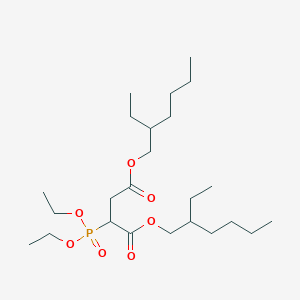

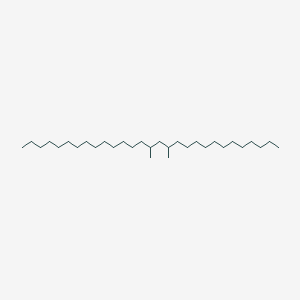
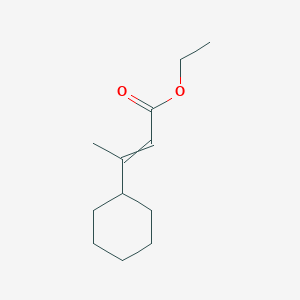
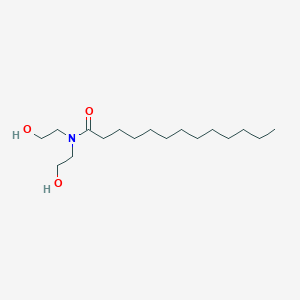
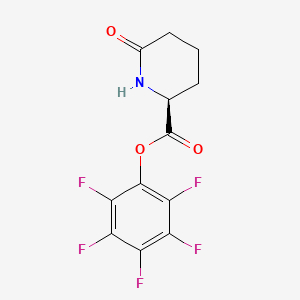
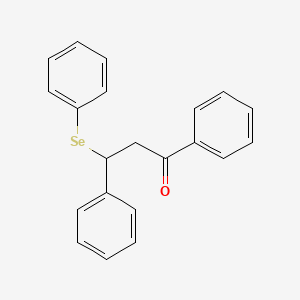
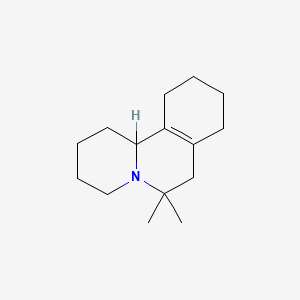
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
